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molecular formula C12H23NO B7937781 Cyclohexanone, 4-(dipropylamino)- CAS No. 106332-42-7

Cyclohexanone, 4-(dipropylamino)-

Cat. No. B7937781
M. Wt: 197.32 g/mol
InChI Key: BIZQSKGTYNMQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04622398

Procedure details

Following the above procedure (±)-2-methylamino-6-di-n-propylamino-5,6,7,8-tetrahydroquinazoline was prepared from di-n-propyaminocyclohexanone by reaction with tris-(dimethylamino methane and N-methylguanidine hydrochloride tris-(dimethylamino)methane. Five hundred mg of starting 4-di-n-propylaminocyclohexanone gave 306 mg of a brown oil comprising the free base which was converted to the dihydrochloride salt and purified by dissolution in DMF and the DMF solution added to ether. Crystalline (±)-2-methylamino-6-di-n-propylamino-5,6,7,8-tetrahydroquinazoline dihydrochloride thus prepared was obtained as a methanol solvate after recrystallization from methanol.
Name
(±)-2-methylamino-6-di-n-propylamino-5,6,7,8-tetrahydroquinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
di-n-propyaminocyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methylguanidine hydrochloride tris-(dimethylamino)methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CNC1N=C[C:10]2[CH2:9][CH:8]([N:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16])[CH2:7][CH2:6][C:5]=2N=1.C(N(C1CCCCC1=[O:33])CCC)CC.CN(C)C.CN(C(N(C)C)N(C)C)C.Cl.CNC(N)=N>>[CH2:14]([N:13]([CH2:17][CH2:18][CH3:19])[CH:8]1[CH2:7][CH2:6][C:5](=[O:33])[CH2:10][CH2:9]1)[CH2:15][CH3:16] |f:3.4.5|

Inputs

Step One
Name
(±)-2-methylamino-6-di-n-propylamino-5,6,7,8-tetrahydroquinazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=NC=2CCC(CC2C=N1)N(CCC)CCC
Step Two
Name
di-n-propyaminocyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N(CCC)C1C(CCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Name
N-methylguanidine hydrochloride tris-(dimethylamino)methane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(N(C)C)N(C)C.Cl.CNC(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(C1CCC(CC1)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 306 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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